methyl 4-(4-ethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring fused to a benzene ring. The ethoxyphenyl group and the carboxylate group would be attached to specific positions on this ring system. Detailed structural analysis would typically involve techniques like X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Molecular Structure and Synthesis
- Synthesis and Structural Analysis : This compound undergoes transesterification and its molecular structure has been examined using PMR spectroscopy and x-ray crystal structure analysis (Ukrainets et al., 2017).
- Facile Synthesis : Novel methods for synthesizing related compounds, starting from saccharin sodium salt, have been developed. These methods provide an efficient way to synthesize compounds for potential scientific applications (Vidal et al., 2006).
Biological Activity
- Antibacterial and Radical Scavenging Activities : Certain derivatives have shown preliminary effectiveness in antibacterial and DPPH radical scavenging activities, indicating potential for therapeutic use (Zia-ur-Rehman et al., 2009).
- Potential Antiosteoarthritis Applications : A derivative of this compound has been identified as a potential precursor for the synthesis of new quaternary ammonium derivatives with possible antiosteoarthritis effects (Vidal et al., 2006).
Chemical Properties and Reactions
- Alkylation Properties : Research on the alkylation of a derivative of this compound in different solvents has provided insights into its chemical reactivity and potential for further chemical transformations (Ukrainets et al., 2015).
- Crystallographic Studies : Detailed crystallographic studies have been conducted, enhancing the understanding of the compound's structural properties and potential for various applications (Arshad et al., 2013).
Potential Therapeutic Applications
- Analgesic and Anti-inflammatory Properties : Some derivatives have shown promising analgesic and anti-inflammatory properties, which could be explored for pharmaceutical applications (Ukrainets et al., 2019).
Mechanism of Action
Target of Action
Benzothiazine derivatives have been synthesized through various synthetic pathways and are known to exhibit a variety of biological effects .
Mode of Action
Similar compounds have shown potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Biochemical Pathways
Benzothiazole based compounds have shown in vitro and in vivo activity against tuberculosis .
Pharmacokinetics
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs , suggesting that the compound has been tested for its bioavailability.
Result of Action
Similar compounds have shown potent anti-inflammatory and antioxidant activities .
properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-3-24-14-10-8-13(9-11-14)19-12-17(18(20)23-2)25(21,22)16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDAWYYNCSAYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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